6-Aipp-fsk

Description

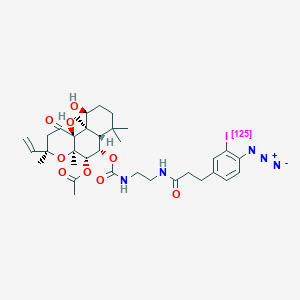

Structure

3D Structure

Propriétés

Numéro CAS |

136103-68-9 |

|---|---|

Formule moléculaire |

C34H46IN5O9 |

Poids moléculaire |

793.7 g/mol |

Nom IUPAC |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |

InChI |

InChI=1S/C34H46IN5O9/c1-8-31(5)18-24(43)34(46)32(6)23(42)13-14-30(3,4)27(32)26(28(47-19(2)41)33(34,7)49-31)48-29(45)38-16-15-37-25(44)12-10-20-9-11-22(39-40-36)21(35)17-20/h8-9,11,17,23,26-28,42,46H,1,10,12-16,18H2,2-7H3,(H,37,44)(H,38,45)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |

Clé InChI |

QZSIAGIQDOMXEK-UZONJECRSA-N |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

SMILES isomérique |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |

SMILES canonique |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

Synonymes |

(125I)-6-AIPP-Fsk 2-(3-(4-azido-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 6-AIPP-Fsk 6-AIPP-Fsk-125I N-(3-(4-azido-3-iodophenyl)propionamide)-6-aminoethylcarbamylforskolin |

Origine du produit |

United States |

Radiochemical Synthesis and Characterization of 125i 6 Aipp Fsk

Synthetic Pathways for 6-AIPP-Fsk Precursors

The synthesis of [125I]this compound involves the preparation of a key precursor, 6-aminoethylcarbamylforskolin (6-AEC-Fsk). This precursor is derived from the diterpenoid forskolin (B1673556), a compound isolated from the plant Coleus forskohlii fishersci.atciteab.comfishersci.cahznu.edu.cn. General synthetic approaches to create derivatives of forskolin involve modifications at its hydroxyl positions, such as the 6- and 7-hydroxyl groups, to introduce various functional groups, including aminoalkylcarbamates idrblab.net. The formation of 6-AEC-Fsk involves the attachment of an aminoethylcarbamyl group to the 6-position of the forskolin molecule hznu.edu.cnidrblab.netguidechem.com. This functionalization provides a site for subsequent conjugation with the photoaffinity and radioiodinated moiety.

Strategies for Radioiodination ([125I]) and Achieving High Specific Activity

The radioiodination of this compound is achieved by reacting the precursor, 6-AEC-Fsk, with a pre-iodinated component, specifically N-(3-(4-azido-3-125I-phenyl)-propionamide) hznu.edu.cnidrblab.net. This strategy introduces the radioactive isotope 125I into the molecule as part of a larger photoactivable group (azidophenyl) linked via a propionamide (B166681) and an ethylcarbamyl linker to the forskolin core.

A key aspect of the synthesis of [125I]this compound is the achievement of high specific activity. Reported syntheses have yielded [125I]this compound with specific activities of 2200 Ci/mmol hznu.edu.cnidrblab.netguidetopharmacology.orgnih.govidrblab.net. High specific activity is crucial for radioligands as it allows for the detection of low abundance binding sites in biological systems. This high specific activity is typically achieved by utilizing high specific activity [125I] during the synthesis of the iodinated precursor.

Analytical Methodologies for Radiochemical Purity and Stability

Ensuring the radiochemical purity and stability of [125I]this compound is paramount for reliable experimental results. Radiochemical purity (RCP) refers to the proportion of the total radioactivity that is present in the desired chemical form. Various analytical methodologies are employed for this purpose, with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) being widely used techniques in radiochemistry.

Thin-layer chromatography, often in its instant format (ITLC), is a common method for assessing RCP. By using different stationary phases, such as ITLC-SG (silica gel) or ITLC-SA (polysilicic gel), and appropriate mobile phases, the radiolabeled product can be separated from potential radioactive impurities, such as free iodide or other radiolabeled byproducts. The migration of different radioactive species on the stationary phase allows for the determination of their relative abundance by scanning the developed chromatogram for radioactivity.

High-performance liquid chromatography provides a more robust and high-resolution method for analyzing radiochemical purity and confirming radiochemical identity. By using a suitable column (e.g., reversed-phase RP18) and mobile phase system, [125I]this compound can be separated from impurities, and its retention time can be compared to that of a non-radioactive standard to confirm its identity. Validation of these analytical methods is essential to ensure their specificity, linearity, accuracy, precision, and robustness for reliable RCP determination.

Molecular Pharmacology and Target Protein Identification of 125i 6 Aipp Fsk

Selective Interaction with Adenylyl Cyclase Isoforms

[125I]6-AIPP-Fsk has been identified as a high-affinity photoaffinity label with marked specificity for adenylyl cyclase. nih.gov Its interaction with different isoforms of this enzyme has been characterized through binding inhibition studies and photo-labeling experiments.

Quantitative Assessment of [3H]Forskolin Binding Inhibition by this compound

The affinity of this compound for adenylyl cyclase was quantitatively determined by its ability to inhibit the binding of [3H]forskolin to bovine brain membranes. In these competitive binding assays, this compound demonstrated a potent inhibitory effect, indicative of its high affinity for the forskolin (B1673556) binding site on adenylyl cyclase. The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 15 nM. nih.gov

| Compound | IC50 (nM) for inhibition of [3H]Forskolin Binding |

| This compound | 15 |

| 7-AIPP-Fsk | 200 |

Electrophoretic and Immunochemical Characterization of 115-kDa Photolabeled Proteins Associated with Adenylyl Cyclase

Photoaffinity labeling studies using [125I]this compound in bovine brain membranes successfully identified a protein with a molecular weight of 115-kDa. nih.gov This labeling was specific, as it was effectively inhibited by forskolin but not by 1,9-dideoxyforskolin (B56874), a derivative that does not activate adenylyl cyclase. nih.gov Further experiments with partially purified adenylyl cyclase confirmed that the 115-kDa protein is indeed adenylyl cyclase, with the photolabeling being displaceable by forskolin. nih.gov

Regulation of [125I]this compound Photolabeling by Gs Alpha Subunits Across Adenylyl Cyclase Types (I, II, V, VI)

The interaction of this compound with different adenylyl cyclase isoforms is modulated by the presence of the stimulatory G protein alpha subunit (Gsα). The efficiency of photolabeling by [125I]this compound varies among the different types of adenylyl cyclase and is significantly influenced by Gsα.

For Type I adenylyl cyclase, efficient photolabeling was observed even in the absence of Gsα, with its addition only slightly enhancing the labeling efficiency. In stark contrast, Type II adenylyl cyclase showed poor photolabeling in the absence of Gsα, and the addition of Gsα markedly increased the labeling efficiency. For Types V and VI adenylyl cyclases, photolabeling was only detectable in the presence of Gsα.

Engagement with Multidrug Efflux Transporter Proteins

Beyond its well-established interaction with adenylyl cyclase, this compound has also been shown to engage with multidrug efflux transporter proteins, specifically P-glycoprotein.

Photolabeling of P-glycoprotein (ATP Binding Cassette Transporter, Subfamily B, Member 1) in Multidrug-Resistant Cells

In membranes from multidrug-resistant (MDR) SKVLB human ovarian carcinoma cells, which overexpress P-glycoprotein, [125I]this compound was found to specifically photolabel a 140-kDa protein. nih.gov This protein was not labeled in the adriamycin-sensitive parent cell line, SKOV3, which has low levels of P-glycoprotein. nih.gov Immunoblot analysis and immunoprecipitation using an anti-P-glycoprotein antibody confirmed the identity of the 140-kDa photolabeled protein as P-glycoprotein. nih.gov The labeling of P-glycoprotein by [125I]this compound was inhibited by both forskolin and its inactive analog, 1,9-dideoxyforskolin. nih.gov

Competitive Ligand Binding Analysis of P-glycoprotein with [125I]this compound and Other Chemosensitizers

The binding of [125I]this compound to P-glycoprotein was shown to be competitive, with other known P-glycoprotein substrates and chemosensitizers effectively inhibiting its photolabeling. This suggests a shared or overlapping binding site on the transporter.

Total inhibition of the photolabeling of P-glycoprotein was achieved with chemosensitizing drugs such as verapamil, nifedipine, diltiazem, and vinblastine. nih.gov Partial inhibition was observed with colchicine (B1669291) and cytochalasin B. nih.gov Interestingly, forskolin was found to be less potent at inhibiting the photolabeling of P-glycoprotein compared to 1,9-dideoxyforskolin and another lipophilic derivative of forskolin, indicating that structural features other than those required for adenylyl cyclase activation are important for P-glycoprotein interaction. nih.gov

| Compound | Effect on [125I]this compound Photolabeling of P-glycoprotein |

| Verapamil | Total Inhibition |

| Nifedipine | Total Inhibition |

| Diltiazem | Total Inhibition |

| Vinblastine | Total Inhibition |

| Colchicine | Partial Inhibition |

| Cytochalasin B | Partial Inhibition |

| Forskolin | Less effective inhibition than 1,9-dideoxyforskolin |

| 1,9-dideoxyforskolin | More effective inhibition than forskolin |

Comparative Analysis of Specificity and Off-Target Interactions

The specificity of a molecular probe is paramount for the accurate identification and characterization of its target protein. In the study of adenylyl cyclase, the tritiated forskolin derivative, [125I]this compound, has been developed as a high-affinity photoaffinity label. nih.govresearchgate.net Its utility, however, is contingent on its ability to selectively label adenylyl cyclase over other potential binding partners. This section provides a comparative analysis of the specificity of [125I]this compound, contrasting it with an isomeric probe and evaluating its interaction with a non-adenylyl cyclase activating forskolin analog.

Distinction from Glucose Transporter (GLUT1) Labeling by Isomeric Probes (e.g., [125I]7-AIPP-Fsk)

To assess the specificity of [125I]this compound for adenylyl cyclase, a direct comparison was made with its isomer, N-(3-(4-azido-3-125I-phenyl)propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin ([125I]7-AIPP-Fsk). nih.gov While both compounds are derivatives of forskolin, their labeling patterns in bovine brain membranes and human erythrocyte membranes show a clear distinction. nih.gov

In bovine brain membranes, [125I]this compound specifically labels a protein with a molecular weight of 115-kDa. nih.govresearchgate.net This labeling is competitively inhibited by forskolin, but not by compounds like cytochalasin B or 1,9-dideoxyforskolin, indicating that the 115-kDa protein is adenylyl cyclase. nih.govresearchgate.net Conversely, [125I]7-AIPP-Fsk does not label the 115-kDa protein in these membranes. Instead, it specifically labels a 45-kDa protein. nih.govresearchgate.net

Further investigation in human erythrocyte membranes, which are a rich source of the glucose transporter (GLUT1), revealed that [125I]7-AIPP-Fsk strongly labels a broad band between 45-70-kDa. nih.gov This labeling is inhibited by D-glucose and cytochalasin B, both of which are known to interact with GLUT1. nih.gov In stark contrast, [125I]this compound does not label this 45-70-kDa band in human erythrocyte membranes. nih.gov This demonstrates that [125I]this compound and [125I]7-AIPP-Fsk serve as specific photoaffinity labels for adenylyl cyclase and the glucose transporter, respectively. nih.gov

The affinity of the non-iodinated precursors, this compound and 7-AIPP-Fsk, for adenylyl cyclase was determined by their ability to inhibit the binding of [3H]forskolin to bovine brain membranes. This compound exhibited a significantly higher affinity with an IC50 value of 15 nM, which is more potent than forskolin itself (IC50 of 30 nM). researchgate.net In contrast, 7-AIPP-Fsk was about 10-fold less potent, with an IC50 of 200 nM. researchgate.net

| Probe | Tissue/Membrane | Labeled Protein (kDa) | Inhibitors of Labeling |

|---|---|---|---|

| [125I]this compound | Bovine Brain Membranes | 115 | Forskolin |

| [125I]7-AIPP-Fsk | Bovine Brain Membranes | 45 | Forskolin, 1,9-dideoxyforskolin, Cytochalasin B, D-glucose |

| [125I]this compound | Human Erythrocyte Membranes | No significant labeling | - |

| [125I]7-AIPP-Fsk | Human Erythrocyte Membranes | 45-70 | Forskolin, 7-bromoacetyl-7-desacetylforskolin, 1,9-dideoxyforskolin, Cytochalasin B, D-glucose |

Evaluation of Specificity Against Non-Adenylyl Cyclase Activating Forskolin Analogs (e.g., 1,9-dideoxyforskolin)

A critical aspect of validating the specificity of [125I]this compound is to demonstrate that its binding is characteristic of the interaction with adenylyl cyclase and not a non-specific interaction with other forskolin-binding proteins. For this purpose, 1,9-dideoxyforskolin is a crucial control compound. 1,9-dideoxyforskolin is a forskolin analog that does not activate adenylyl cyclase. nih.govnih.gov

In studies using bovine brain membranes, the labeling of the 115-kDa protein by [125I]this compound was effectively inhibited by forskolin. nih.govresearchgate.net However, 1,9-dideoxyforskolin did not inhibit the labeling of this protein. nih.govresearchgate.net This finding is consistent with the 115-kDa protein being adenylyl cyclase, as its interaction with forskolin derivatives is stereospecific and dependent on the structural features required for cyclase activation. nih.gov

Interestingly, both forskolin and 1,9-dideoxyforskolin were found to inhibit the labeling of a 140-kDa protein in membranes from SKVLB human ovarian carcinoma cells by both [125I]this compound and its isomer. nih.govscience.gov This 140-kDa protein was identified as the P-glycoprotein multidrug transporter. nih.gov This indicates that while [125I]this compound is highly specific for adenylyl cyclase over the glucose transporter, it can interact with other proteins that have binding sites for forskolin and its analogs. However, the key distinction for adenylyl cyclase is the lack of inhibition by the inactive analog, 1,9-dideoxyforskolin. nih.govresearchgate.net

| Labeled Protein | Tissue/Cell Line | Inhibition by Forskolin | Inhibition by 1,9-dideoxyforskolin | Protein Identification |

|---|---|---|---|---|

| 115-kDa | Bovine Brain Membranes | Yes | No | Adenylyl Cyclase |

| 140-kDa | SKVLB Membranes | Yes | Yes | P-glycoprotein |

Mechanistic Elucidation Via 125i 6 Aipp Fsk Probing of Protein Function

Mapping Active Sites and Allosteric Modulatory Regions on Adenylyl Cyclase

Adenylyl cyclases (AC) are a family of enzymes that play a crucial role in cellular signaling by converting ATP to cyclic AMP (cAMP). Forskolin (B1673556) is a well-known activator of most adenylyl cyclase isoforms. The use of [125I]6-AIPP-Fsk has provided significant insights into the forskolin binding pocket and the allosteric regulation of AC by G-proteins.

Insights into Forskolin Binding Pocket Conformation

Photoaffinity labeling studies with [125I]this compound have been pivotal in identifying the specific domains and residues that constitute the forskolin binding pocket on adenylyl cyclase. This binding site is located at the interface of the two cytosolic catalytic domains, C1 and C2. The binding of forskolin is believed to stabilize a conformation of the enzyme that is more catalytically active.

Studies on different isoforms of adenylyl cyclase have revealed nuances in the conformation of the forskolin binding pocket. For instance, type I and type II adenylyl cyclases are efficiently photolabeled by [125I]this compound, indicating a high-affinity binding site. The labeling of a 115-kDa protein, consistent with the molecular weight of adenylyl cyclase, is inhibited by forskolin but not by 1,9-dideoxyforskolin (B56874), a derivative that does not activate the enzyme, highlighting the specificity of the interaction.

Role of GTP-Binding Proteins in Modulating Adenylyl Cyclase-Probe Interactions

GTP-binding proteins (G-proteins) are key regulators of adenylyl cyclase activity. The stimulatory G-protein alpha subunit (Gsα) is a potent activator of most AC isoforms. Studies utilizing [125I]this compound have demonstrated that the interaction between adenylyl cyclase and Gsα significantly modulates the binding of the forskolin probe.

In type II, V, and VI adenylyl cyclases, the presence of Gsα dramatically enhances the efficiency of photolabeling with [125I]this compound. In contrast, type II adenylyl cyclase is not efficiently photolabeled in the absence of Gsα. This suggests that the binding of Gsα induces a conformational change in these adenylyl cyclase isoforms that increases the affinity or accessibility of the forskolin binding site. Conversely, for type I adenylyl cyclase, photolabeling is efficient even without Gsα, and its addition only slightly increases the labeling efficiency. This indicates a pre-existing conformation in type I AC that is receptive to forskolin binding, independent of Gsα activation.

These findings underscore the allosteric nature of G-protein regulation of adenylyl cyclase and highlight the utility of [125I]this compound in probing these dynamic interactions. The differential modulation of probe binding by Gsα across various AC isoforms provides a molecular basis for the synergistic activation of these enzymes by G-proteins and forskolin.

Investigating Ligand-Binding Domains of Multidrug Transporters

Multidrug transporters are membrane proteins that actively efflux a wide range of structurally diverse compounds from cells, contributing to the phenomenon of multidrug resistance (MDR) in cancer and other diseases. P-glycoprotein (P-gp) is a prominent member of this family. Forskolin and its derivatives, including [125I]this compound, have been shown to interact with P-glycoprotein, making this probe a valuable tool for studying its ligand-binding domains.

Defining Substrate and Inhibitor Recognition Sites on P-glycoprotein

Photoaffinity labeling with [125I]this compound has been instrumental in identifying the drug-binding sites on P-glycoprotein. Studies have shown that this probe specifically labels a 140-kDa protein in membranes from multidrug-resistant cells, which has been identified as P-glycoprotein.

Detailed analysis involving proteolytic digestion of the photolabeled P-glycoprotein has allowed for the localization of the [125I]this compound binding sites. These studies revealed that the probe labels both the N-terminal and C-terminal halves of the P-glycoprotein molecule. Specifically, a major site of labeling has been localized to a region spanning transmembrane domains 5 and 6 in the N-terminal half. The labeling patterns of [125I]this compound are similar to those of another P-glycoprotein substrate, [125I]iodoarylazidoprazosin, suggesting that these compounds may bind to overlapping or closely related sites on the transporter.

The ability of various P-glycoprotein substrates and modulators to inhibit the photolabeling of P-gp by [125I]this compound further defines the characteristics of these recognition sites. Complete inhibition of labeling by drugs like verapamil, nifedipine, and vinblastine, and partial inhibition by colchicine (B1669291), indicates a shared or allosterically coupled binding pocket for a diverse array of chemical structures.

Correlation Between this compound Binding and Transporter Functional Modulation

The binding of forskolin and its derivatives to P-glycoprotein has been shown to correlate with the modulation of the transporter's function. Forskolin and its non-adenylyl cyclase activating analog, 1,9-dideoxyforskolin, can enhance the cytotoxicity of chemotherapeutic agents like adriamycin in multidrug-resistant cells that overexpress P-glycoprotein. nih.gov This suggests that the binding of these compounds to P-glycoprotein inhibits its drug efflux activity, leading to increased intracellular accumulation of the cytotoxic drug.

Advanced Research Methodologies Employing 125i 6 Aipp Fsk

Quantitative Receptor Autoradiography for Spatial Distribution of Target Receptors

Quantitative Receptor Autoradiography (QAR) is a powerful technique used to visualize and quantify the distribution of specific receptors or binding sites within tissues. This method typically involves incubating tissue sections with a radiolabeled ligand, such as [125I]6-AIPP-Fsk, allowing the ligand to bind to its target receptors. After washing away unbound ligand, the tissue sections are placed in contact with radiation-sensitive film or imaging plates. The resulting autoradiographic image shows the spatial distribution of the bound radioligand, with the intensity of the signal proportional to the concentration of binding sites in different areas of the tissue.

While specific detailed studies utilizing [125I]this compound for comprehensive spatial distribution mapping via QAR were not extensively detailed in the consulted literature, the principle of QAR with other [125I]-labeled ligands, such as [125I]-angiotensin II for localizing receptor binding sites in brain and kidney, demonstrates the potential application of this technique with [125I]this compound. By applying QAR with [125I]this compound, researchers could potentially map the distribution density of adenylyl cyclase or other interacting proteins in various tissues and organs, providing insights into their physiological roles and potential involvement in disease states at a microscopic level.

Biochemical Fractionation and Membrane Reconstitution Studies with Photoaffinity Labels

Biochemical fractionation coupled with photoaffinity labeling using [125I]this compound is a fundamental approach for identifying and characterizing the proteins that interact with this compound, particularly in membrane environments where adenylyl cyclase and other targets are located. nih.govnih.gov This methodology involves isolating specific cellular fractions, such as plasma membranes, where the target proteins are enriched. These membrane preparations are then incubated with [125I]this compound, allowing it to bind to its high-affinity sites. nih.govnih.gov

Upon photoactivation, the azido (B1232118) group on [125I]this compound is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues on the interacting protein. This irreversible labeling allows the protein to be identified and studied even after denaturation or other biochemical manipulations. Labeled proteins are typically analyzed using techniques such as SDS-PAGE, followed by autoradiography to visualize the radioactive bands corresponding to the labeled proteins.

Studies using [125I]this compound have successfully labeled adenylyl cyclase, appearing as a protein with a molecular mass of approximately 115-kDa in bovine brain membranes. nih.govnih.gov This labeling was shown to be specifically inhibited by forskolin (B1673556) but not by its analog 1,9-dideoxyforskolin (B56874), indicating the specificity of [125I]this compound binding to the forskolin binding site on adenylyl cyclase. nih.govnih.gov

[125I]this compound has also been utilized in studies investigating P-glycoprotein, a membrane transporter. Photoaffinity labeling with [125I]this compound demonstrated labeling of the carboxyl-terminal half of P-glycoprotein, with localization to residues spanning proposed transmembrane regions.

While the provided sources discuss membrane reconstitution in the context of adenylyl and guanylyl cyclases, specific examples of [125I]this compound being used in reconstitution studies were not prominently featured. However, photoaffinity-labeled proteins obtained from biochemical fractionation could theoretically be used in subsequent reconstitution experiments to study the function of the labeled protein in a defined lipid environment.

Table 1 summarizes some key findings from photoaffinity labeling studies using [125I]this compound:

| Target Protein | Source of Membranes | Apparent Molecular Weight (kDa) | Inhibition by Forskolin |

| Adenylyl Cyclase | Bovine Brain Membranes | ~115 | Yes |

| P-glycoprotein | KB-V1 Membranes | - | Not specified in snippet |

Note: Molecular weight for P-glycoprotein labeling was not explicitly stated as a single band in the provided snippet, rather labeling was localized to a region.

Integration with Proteomic Approaches for Unbiased Target Identification

Integrating photoaffinity labeling with advanced proteomic techniques offers a powerful avenue for unbiased identification of proteins that interact with a specific compound, including [125I]this compound. nih.gov While traditional photoaffinity labeling followed by SDS-PAGE allows visualization of labeled proteins based on size, coupling this with mass spectrometry (MS)-based proteomics enables the identification of the labeled proteins' identities. nih.gov

Compound-centric chemical proteomics (CCCP) is a strategy that utilizes affinity probes, such as photoaffinity labels like [125I]this compound (or its non-iodinated, affinity-tagged analog), to enrich for interacting proteins from complex biological samples. Following incubation with the probe and photoactivation (in the case of photoaffinity labels), the covalently bound proteins can be isolated, often using affinity chromatography if a tag is incorporated into the probe structure. nih.gov The enriched proteins are then subjected to enzymatic digestion, and the resulting peptides are analyzed by high-resolution mass spectrometry. nih.gov

Quantitative proteomic approaches, such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for absolute and relative quantification (iTRAQ), can be integrated into this workflow to compare protein binding in different conditions (e.g., in the presence or absence of a competing ligand). This allows for the identification of specific and high-affinity binding partners.

While the provided search results highlight the power of chemical proteomics for unbiased target identification and the use of [125I]this compound for specific protein labeling, a detailed case study demonstrating a full proteomic workflow specifically starting with [125I]this compound for unbiased target discovery across the proteome was not found within the snippets. However, the established methodologies of photoaffinity labeling and chemical proteomics provide a clear framework for how [125I]this compound could be applied in such comprehensive studies to identify novel interacting partners beyond known targets like adenylyl cyclase and P-glycoprotein. nih.gov This integrated approach holds significant potential for a more complete understanding of the cellular targets modulated by forskolin derivatives.

Future Directions and Emerging Research Avenues for 125i 6 Aipp Fsk Derivatives

Design of Next-Generation Photoaffinity Probes with Enhanced Selectivity or Reactivity

The utility of photoaffinity probes like [125I]6-AIPP-Fsk is intrinsically linked to their ability to bind specifically to a target and form a stable covalent linkage upon photoactivation. Future research will likely focus on designing next-generation derivatives of [125I]this compound with enhanced properties. The general design of photoaffinity probes involves an affinity unit, a photoreactive moiety, and an identification/reporter tag nih.gov. Improvements in the affinity unit, based on the forskolin (B1673556) scaffold, could aim to increase binding selectivity for specific adenylyl cyclase isoforms or other related proteins, thereby reducing off-target labeling nih.gov.

Furthermore, advancements in photoreactive chemistry could lead to the incorporation of moieties with improved efficiency or altered reactivity profiles, allowing for more controlled and effective covalent labeling under various experimental conditions. The strategic placement of the photoactivable group within the forskolin structure can influence which residues at the binding site are labeled, providing more detailed spatial information about probe-target interactions. Enhancing the reactivity or optimizing the photoactivation wavelength could improve labeling efficiency in complex biological environments. The effort required in optimizing a photoaffinity probe is comparable to optimizing an early drug lead for potency, selectivity, and physicochemical properties nih.gov.

Complementary Application with Cryo-Electron Microscopy and X-ray Crystallography for Structural Determination

Photoaffinity labeling with probes such as [125I]this compound can serve as a crucial complementary technique to advanced structural biology methods like Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography. These techniques are powerful tools for determining the three-dimensional atomic structure of proteins and protein complexes nih.govnih.govnih.gov. While Cryo-EM can determine structures of macromolecules and their assemblies under close-to-native conditions and reach near-atomic resolution nih.gov, X-ray crystallography remains the most precise method for determining atomic arrangements in crystals nih.govnih.gov.

By covalently labeling the target protein with a derivative of [125I]this compound, researchers can "trap" the probe in its binding site. This can be particularly valuable for studying transient interactions or confirming the binding pose of the ligand within the protein structure. Subsequent structural analysis using Cryo-EM or X-ray crystallography on the labeled protein or complex can provide high-resolution insights into the molecular details of how the forskolin scaffold interacts with its target. This approach can aid in resolving the structures of challenging protein targets or in understanding conformational changes induced by probe binding.

Computational Modeling and Molecular Dynamics Simulations Based on Probe-Target Complexes

Structural information obtained from Cryo-EM or X-ray crystallography of [125I]this compound-labeled protein complexes can directly inform and validate computational modeling and molecular dynamics (MD) simulations. MD simulations are used to study the dynamic behavior of biological molecules and their interactions over time.

Based on the experimentally determined structure of the probe-target complex, computational models can be built to simulate the binding event, assess the stability of the complex, and explore the dynamic interactions between the probe and surrounding protein residues.. These simulations can provide insights into the forces driving the interaction, identify key contact points, and predict how modifications to the probe or the protein might affect binding affinity or kinetics. This iterative process, combining experimental photoaffinity labeling and structural determination with computational approaches, can accelerate the understanding of probe-target interactions at a molecular level and guide the design of improved probes or therapeutic agents.

Exploration of Novel Cellular Targets and Signaling Pathways Beyond Established Interactions

While [125I]this compound is known for its specificity towards adenylyl cyclase and related derivatives for the glucose transporter, forskolin itself is known to have other "off-target" effects. This suggests the potential for [125I]this compound or its derivatives to interact with proteins beyond these established targets.

Future research can utilize [125I]this compound and its derivatives in conjunction with advanced proteomic techniques to systematically explore novel cellular targets. By performing photoaffinity labeling in different cell types, tissues, or under various physiological conditions, researchers can potentially identify new proteins that interact with the forskolin scaffold. Subsequent analysis using mass spectrometry can identify the labeled proteins, revealing previously unknown binding partners. Exploring these novel targets could uncover new signaling pathways modulated by forskolin derivatives, potentially leading to the identification of new therapeutic targets or a better understanding of complex cellular processes. The identification of novel cellular targets and signaling pathways is an active area of research in various biological contexts.

Q & A

Q. What experimental design principles are critical for ensuring reproducibility in studies involving 6-Aipp-fsk?

Methodological Answer:

- Hypothesis-driven design : Clearly define the research question and hypothesis, ensuring alignment with the compound's known properties (e.g., solubility, stability) .

- Control groups : Include positive/negative controls and replicate experiments to account for variability .

- Variable standardization : Document environmental conditions (temperature, pH) and batch-to-batch variations in synthesis .

- Data transparency : Publish raw data and detailed protocols in supplementary materials to facilitate replication .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data validation be performed?

Methodological Answer:

- Techniques :

| Technique | Purpose | Validation Method |

|---|---|---|

| NMR | Structural elucidation | Compare with reference spectra; use deuterated solvents for consistency |

| HPLC-MS | Purity assessment | Spike samples with known standards; calculate retention time reproducibility |

| XRD | Crystallinity analysis | Cross-validate with computational simulations (e.g., density functional theory) |

- Validation : Use triplicate measurements and statistical analysis (e.g., RSD ≤ 5%) to confirm precision .

Advanced Research Inquiries

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental results for this compound's activity?

Methodological Answer:

- Re-examine parameters : Verify force fields, solvation models, and binding affinity thresholds in simulations .

- Experimental replication : Test under varying conditions (e.g., ionic strength, co-factors) to identify confounding factors .

- Data triangulation : Combine multiple assays (e.g., SPR, ITC) to cross-validate binding kinetics .

- Theoretical refinement : Update models using Bayesian statistics to incorporate experimental outliers .

Q. What frameworks are effective for integrating this compound's biochemical data with existing theoretical models (e.g., receptor signaling pathways)?

Methodological Answer:

- Conceptual mapping : Align empirical data with pathways (e.g., cAMP modulation) using tools like KEGG or Reactome .

- Iterative modeling : Employ systems biology approaches (e.g., ODE-based models) to test hypotheses iteratively .

- Meta-analysis : Compare results with prior studies to identify consensus mechanisms or anomalies .

Q. How should researchers address challenges in replicating this compound's reported effects across different cell lines or model organisms?

Methodological Answer:

- Strain validation : Genetically authenticate cell lines and document passage numbers .

- Dose-response calibration : Establish EC50/IC50 curves for each model system to account for sensitivity differences .

- Contextual factors : Control for species-specific metabolic pathways or enzyme expression levels .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

Methodological Answer:

- Normalization : Use Z-scores or fold-change relative to controls to minimize plate-to-plate variability .

- Multivariate analysis : Apply PCA or cluster analysis to identify outliers or subpopulations .

- False discovery control : Adjust p-values using Benjamini-Hochberg correction for multiple comparisons .

Q. How can researchers systematically compare this compound's efficacy data with structurally analogous compounds?

Methodological Answer:

- SAR tables : Tabulate EC50, logP, and binding affinity for analogs to identify key functional groups .

- Machine learning : Train QSAR models using open-source tools (e.g., RDKit) to predict activity cliffs .

Ethical and Reporting Standards

Q. What documentation is essential for publishing this compound research to meet FAIR data principles?

Methodological Answer:

- Metadata : Include synthesis protocols, instrument calibration logs, and raw data files (e.g., .cif for XRD) .

- Repository upload : Deposit datasets in discipline-specific repositories (e.g., PubChem, Zenodo) with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.